

Advanced Technical Guide: Nitroquinolinium Compounds

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Compound of Interest

Compound Name: *1-Methyl-5-nitroquinolin-1-ium iodide*
CAS No.: 71636-07-2
Cat. No.: B2516119

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Synthesis, Mechanistic Pharmacology, and Therapeutic Applications

Executive Summary

Nitroquinolinium compounds represent a specialized class of quaternary ammonium salts derived from the nitroquinoline scaffold. Characterized by a highly electron-deficient heteroaromatic core, these molecules exhibit a unique "push-pull" electronic character—driven by the electron-withdrawing nitro group (

) and the positively charged quaternary nitrogen (

). This guide synthesizes the current state of knowledge regarding their synthesis, bioreductive mechanisms, and dual-use potential as hypoxia-selective anticancer agents and membrane-disrupting antimicrobials.

Synthetic Architecture and Chemical Properties[1][2][3][4][5][6]

The synthesis of nitroquinolinium salts hinges on the nucleophilic attack of the quinoline nitrogen lone pair upon an electrophilic alkylating agent. However, the presence of the nitro group—a strong electron-withdrawing group (EWG)—significantly reduces the nucleophilicity of

the ring nitrogen, often necessitating optimized reaction conditions compared to non-nitrated quinolines.

1.1 Core Synthetic Pathway: N-Alkylation

The standard route involves the quaternization of a nitroquinoline precursor (e.g., 5-nitroquinoline or 8-nitroquinoline) with an alkyl halide.

- Precursor: 5-Nitroquinoline (synthesized via Skraup reaction involving 3-nitroaniline).
- Alkylating Agent: Methyl iodide (MeI) for short-chain studies; Alkyl bromides () for lipophilic antimicrobial variants.
- Solvent Systems: High dielectric solvents (Acetonitrile, DMF) or refluxing acetone are preferred to stabilize the transition state and precipitate the ionic product.

1.2 Structural Considerations

- Regiochemistry: The position of the nitro group influences reactivity. A nitro group at the 8-position creates steric hindrance around the nitrogen, often requiring higher reaction temperatures or sealed-tube conditions compared to the 5-nitro isomer.
- Counter-ion Effects: The choice of counter-ion (Iodide, Bromide, Tosylate) affects solubility and bioavailability. Iodide salts are common synthetic intermediates but may be exchanged for chlorides to improve aqueous solubility for biological assays.

Mechanistic Pharmacology

The biological activity of nitroquinolinium compounds is multimodal, governed by two distinct pharmacophores: the redox-active nitro group and the cationic quinolinium headgroup.

2.1 Bioreductive Activation (Hypoxia Targeting)

In hypoxic tumor environments, nitroquinolinium compounds act as prodrugs. The electron-deficient ring facilitates the reduction of the nitro group by cellular reductases (e.g., DT-diaphorase, cytochrome P450).

- One-Electron Reduction: The

group accepts an electron to form a nitro-radical anion (

).

- Redox Cycling (Normoxia): In normal tissues (high), the radical transfers the electron to oxygen, generating superoxide () and regenerating the parent drug. This "futile cycling" causes oxidative stress but limits covalent binding.
- Bioactivation (Hypoxia): In tumors (low), the radical is further reduced to a hydroxylamine () and eventually an amine. The hydroxylamine species is highly electrophilic and forms covalent adducts with DNA, triggering apoptosis.

2.2 DNA Intercalation

The planar, aromatic quinolinium system is an effective DNA intercalator. The positive charge facilitates initial electrostatic attraction to the anionic DNA phosphate backbone, followed by insertion between base pairs. This distorts the DNA helix, inhibiting replication and transcription.

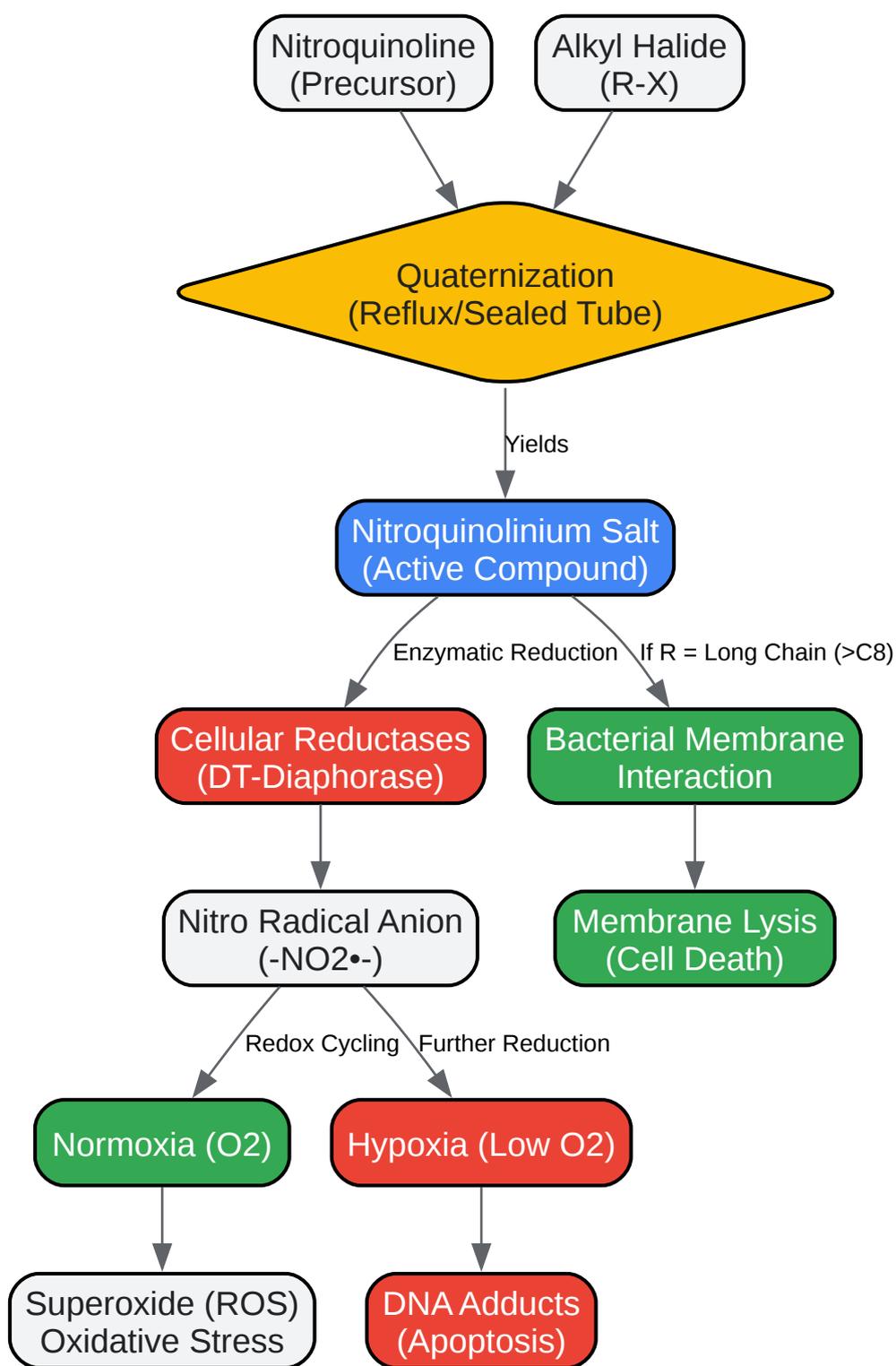
2.3 Membrane Disruption (Antimicrobial Mechanism)

For N-alkyl derivatives with long chains (

), the mechanism shifts from DNA targeting to membrane lysis. The "amphiphilic cation" structure mimics Quaternary Ammonium Compounds (QACs), penetrating bacterial cell walls and destabilizing the phospholipid bilayer, leading to leakage of cytosolic contents.

Visualization of Signaling & Synthesis

The following diagram illustrates the dual mechanistic pathways (Bioreduction vs. Membrane Lysis) and the synthetic route.



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Caption: Synthesis and dual-mechanism pathways of nitroquinolinium salts: Bioreductive activation in tumors vs. membrane disruption in bacteria.

Therapeutic Applications

4.1 Oncology: Hypoxia-Selective Cytotoxins

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy. Nitroquinolinium derivatives exploit this by becoming more toxic in low-oxygen environments.

- Key Insight: The quaternary nitrogen increases the electron affinity of the nitro group, raising the reduction potential () compared to neutral nitroquinolines. This makes them more easily reduced by cellular enzymes, enhancing potency.

4.2 Antimicrobial: Combating MDR Pathogens

With the rise of ESKAPE pathogens (e.g., *S. aureus*, *P. aeruginosa*), cationic amphiphiles are critical.

- SAR Trends:
 - Chain Length: Activity typically peaks at alkyl chains. Shorter chains () lack hydrophobicity for membrane insertion; longer chains () aggregate or are trapped by host proteins.
 - Charge Density: The permanent positive charge ensures rapid attraction to the negatively charged bacterial cell envelope.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-5-Nitroquinolinium Iodide

A standardized protocol for generating the core scaffold.

- Reagents: 5-Nitroquinoline (1.74 g, 10 mmol), Methyl Iodide (2.84 g, 20 mmol), Anhydrous Acetone (20 mL).

- Setup: Use a heavy-walled pressure tube or a round-bottom flask with a reflux condenser and drying tube.
- Reaction:
 - Dissolve 5-nitroquinoline in acetone.
 - Add methyl iodide (Caution: Carcinogen/Volatile).
 - Heat at 50°C (sealed tube) or reflux for 12–24 hours. The solution will darken, and a yellow/orange precipitate will form.
- Workup:
 - Cool to room temperature, then chill in an ice bath to maximize precipitation.
 - Filter the solid under vacuum.^[1]
 - Wash the cake with cold ether () to remove unreacted starting material.
- Purification: Recrystallize from ethanol/methanol if necessary.
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the N-methyl singlet at . Ring protons will shift downfield relative to the precursor.

Protocol B: DNA Binding Assay (UV-Vis Titration)

To quantify the intercalation affinity (

).

- Preparation: Prepare a solution of the nitroquinolinium salt in Tris-HCl buffer (pH 7.4).

- Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution to the compound.
- Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
- Analysis: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) at λ_{max} , indicative of intercalation.
- Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine the binding constant (K_b).

Quantitative Data Summary

Table 1: Comparative Activity of Nitroquinolinium Derivatives

Compound Variant	R-Group (N-Alkyl)	Primary Target	Mechanism	Est. MIC/IC50
5-NQ-Me	Methyl ()	DNA (Tumor)	Intercalation / Bioreduction	(Cancer Lines)
5-NQ-Oct	Octyl ()	Bacteria (Gram+)	Membrane Lysis	(S. aureus)
5-NQ-Dec	Decyl ()	Bacteria (Broad)	Membrane Lysis	(E. coli)
8-NQ-Me	Methyl ()	DNA (Tumor)	Sterically hindered Intercalation	Lower potency than 5-NQ isomer

References

- Synthesis and Biological Activity of Quinoline Derivatives. ResearchGate. [\[Link\]](#)[2]

- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines.PubMed. [[Link](#)]
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